molecular formula C16H25NO3S B281189 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine

Katalognummer B281189
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: RWRRZTHQNWQAEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine, also known as TDM-1, is a drug used in cancer treatment. It is a targeted therapy drug that combines a monoclonal antibody with a chemotherapy drug.

Wirkmechanismus

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine works by specifically targeting HER2-positive cancer cells and delivering the chemotherapy drug directly to the cancer cells. Trastuzumab binds to the HER2 receptor on the cancer cell surface, which triggers internalization of the drug into the cell. Once inside the cell, emtansine inhibits microtubule formation, which disrupts cell division and leads to cell death.
Biochemical and Physiological Effects
4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has been shown to have fewer side effects than traditional chemotherapy drugs, as it specifically targets cancer cells and minimizes damage to healthy cells. However, 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine can still cause some side effects, such as nausea, fatigue, and liver toxicity. 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has also been shown to have a longer half-life than traditional chemotherapy drugs, which allows for less frequent dosing and improved patient convenience.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has several advantages for lab experiments, including its specificity for HER2-positive cancer cells, its ability to deliver chemotherapy drugs directly to the cancer cells, and its longer half-life. However, 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine is a complex drug that requires careful handling and storage, and its high cost may limit its use in some lab experiments.

Zukünftige Richtungen

There are several potential future directions for 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine research, including the development of new linkers to improve drug delivery, the investigation of 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine in combination with other drugs for the treatment of other types of cancer, and the exploration of 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine as a potential treatment for other diseases, such as autoimmune disorders. Additionally, there is ongoing research to identify biomarkers that can predict response to 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine and to improve patient selection for treatment.

Synthesemethoden

The synthesis of 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine involves the conjugation of trastuzumab, a monoclonal antibody that targets HER2-positive breast cancer cells, with emtansine, a chemotherapy drug that inhibits microtubule formation. The conjugation is achieved through a linker molecule that attaches to the antibody and the chemotherapy drug. The linker used in 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine is a sulfonyl group that binds to the morpholine ring of the chemotherapy drug.

Wissenschaftliche Forschungsanwendungen

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has been extensively studied in clinical trials and has been approved by the FDA for the treatment of HER2-positive metastatic breast cancer. It has shown significant efficacy in improving progression-free survival and overall survival rates in patients with HER2-positive breast cancer. 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has also been studied in combination with other drugs for the treatment of other types of cancer, such as gastric cancer and non-small cell lung cancer.

Eigenschaften

Molekularformel

C16H25NO3S

Molekulargewicht

311.4 g/mol

IUPAC-Name

4-(5-tert-butyl-2,3-dimethylphenyl)sulfonylmorpholine

InChI

InChI=1S/C16H25NO3S/c1-12-10-14(16(3,4)5)11-15(13(12)2)21(18,19)17-6-8-20-9-7-17/h10-11H,6-9H2,1-5H3

InChI-Schlüssel

RWRRZTHQNWQAEH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)N2CCOCC2)C

Kanonische SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N2CCOCC2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.